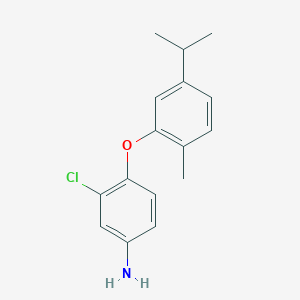
4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine (4-MMPTFP) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the phenylamine family and is known for its unique properties that make it useful for research purposes. It has been studied for its ability to act as a ligand for various metal ions, as well as its potential as a catalyst in organic synthesis. Additionally, 4-MMPTFP has been studied for its potential applications in drug design and therapeutic development.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Schiff bases based on benzylidene and dimethylcarbamoylmethylene derivatives, including compounds structurally related to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine, have been synthesized and evaluated for their microbiological properties (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).
Optical and Material Science
- Triphenylamine-based compounds, structurally similar to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine, exhibit aggregation-induced emission enhancement and tunable emission properties, indicating potential applications in material science and fluorescence imaging (Zhang, Yang, Li, Zhou, Gong, & Xue, 2018).
Analytical Applications
- The study of the 4-O-methylation pathway of catecholamines, including compounds similar to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine, has been conducted to understand their presence in biological fluids, offering insights into analytical applications in biochemistry and pharmacology (Mathieu, Greffe, Pharazboz, Deruaz, & Guilluy, 1980).
Chemical Synthesis and Characterization
- The synthesis and characterization of molecular structures similar to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine, particularly those formed via Schiff bases reduction, have been reported, indicating their significance as starting materials for various chemical syntheses (Ajibade & Andrew, 2021).
Potential Therapeutic Applications
- A compound structurally related to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine demonstrated weak activity in inhibiting T47D breast cancer cells, highlighting a potential avenue for therapeutic applications in cancer treatment (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).
Advanced Material Research
- Investigations into the nonlinear optical properties of compounds structurally related to 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)-phenylamine, such as hydrazones, have revealed potential applications in advanced materials, including optical device applications like optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
Propiedades
IUPAC Name |
4-(2-methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-9-3-5-13(14(7-9)20-2)21-12-6-4-10(19)8-11(12)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBGEUNDGSZYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184446 |
Source


|
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
946784-20-9 |
Source


|
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946784-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxy-4-methylphenoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)



![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

